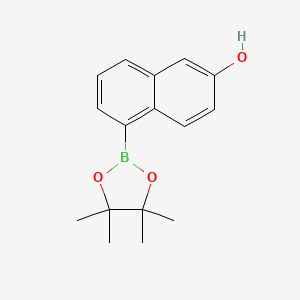

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is an organic compound that features a naphthalen-2-ol moiety bonded to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol typically involves the borylation of naphthalen-2-ol. One common method is the palladium-catalyzed cross-coupling reaction between naphthalen-2-ol and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) under inert atmosphere conditions .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recycling and catalyst recovery are implemented to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the naphthalen-2-ol moiety can be oxidized to form naphthoquinones.

Reduction: The compound can be reduced to form dihydronaphthalenes.

Substitution: The boronate group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Palladium catalysts like tetrakis(triphenylphosphine)palladium(0) and bases such as potassium carbonate or cesium carbonate.

Major Products

Oxidation: Naphthoquinones.

Reduction: Dihydronaphthalenes.

Substitution: Various substituted naphthalenes depending on the coupling partner used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is used as a precursor for the synthesis of complex organic molecules. Its boronate group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features allow for the modification of biologically active molecules, enhancing their pharmacokinetic properties and biological activity.

Industry

In materials science, the compound is used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable carbon-boron bonds makes it a useful building block for the development of new materials with desirable electronic properties.

Mechanism of Action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol exerts its effects is primarily through its participation in cross-coupling reactions. The boronate group undergoes transmetalation with palladium catalysts, followed by reductive elimination to form new carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules and materials.

Comparison with Similar Compounds

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.

Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura reactions.

Bis(pinacolato)diboron:

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is unique due to its combination of a naphthalen-2-ol moiety with a boronate ester. This structure provides both aromatic stability and reactivity, making it a versatile compound in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its importance in modern chemistry.

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is a boronate compound with significant potential in various biological applications. Its unique structure allows for diverse functionalization, making it a valuable candidate in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1033752-94-1 |

| Molecular Formula | C₁₃H₁₇BNO₄ |

| Molecular Weight | 244.10 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥ 98% |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety facilitates the formation of stable complexes with biomolecules such as proteins and nucleic acids.

Antiproliferative Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-435 (breast cancer), A549 (lung cancer), and HL-60 (leukemia).

- IC₅₀ Values : Some derivatives showed IC₅₀ values as low as 0.56 µM against tubulin polymerization, indicating strong potential as anti-cancer agents .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human leukemia cells. The results indicated that treatment led to significant apoptosis induction as evidenced by increased caspase-3 activation (1.5 to 3-fold compared to control) and enhanced nuclear condensation .

Case Study 2: Photocatalytic Applications

In materials science applications, this compound has been utilized in the synthesis of covalent organic frameworks (COFs). These frameworks demonstrated photocatalytic properties beneficial for hydrogen production and environmental remediation . The incorporation of the dioxaborolane group enhances the light-harvesting efficiency and stability of these materials.

Research Findings Summary

Recent studies have focused on:

- Synthesis Methods : Various synthetic routes have been developed for preparing this compound and its derivatives.

- Biological Evaluations : Comprehensive evaluations across multiple cancer cell lines have confirmed its antiproliferative effects.

- Mechanistic Insights : Investigations into its mechanisms reveal interactions with tubulin and other cellular targets.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-10-12(18)8-9-13(11)14/h5-10,18H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIUGSYQDHBANQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.1 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.